molecular formula C11H13BO2 B595982 4-Cyclopentenylphenylboronic acid CAS No. 1217501-39-7

4-Cyclopentenylphenylboronic acid

Cat. No.: B595982
CAS No.: 1217501-39-7
M. Wt: 188.033
InChI Key: GLXYEHLBXBQDMB-UHFFFAOYSA-N
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Description

4-Cyclopentenylphenylboronic acid (CAS: 1217501-39-7) is a boronic acid derivative featuring a cyclopentenyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₃BO₂, with a molecular weight of 188.04 g/mol (calculated based on structural analogs) . The cyclopentenyl group introduces both steric bulk and unsaturated character, which may influence its reactivity in cross-coupling reactions such as Suzuki-Miyaura, a cornerstone of modern organic synthesis. This compound is categorized as a specialty chemical, primarily used in pharmaceutical intermediates and materials science research .

Properties

IUPAC Name

[4-(cyclopenten-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8,13-14H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYEHLBXBQDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681580
Record name [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-39-7
Record name B-[4-(1-Cyclopenten-1-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopent-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-Cyclopentenylphenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The primary mechanism of action of 4-Cyclopentenylphenylboronic acid involves its role in the Suzuki–Miyaura coupling reaction. The reaction mechanism includes:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyclopentenylphenylboronic acid with structurally related boronic acids, emphasizing differences in substituents, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
This compound 1217501-39-7 C₁₁H₁₃BO₂ 188.04 Cyclopentenyl (unsaturated) Pharmaceutical intermediates; steric effects may modulate coupling efficiency .
4-Cyclopentylphenylboronic acid 945837-57-0 C₁₁H₁₅BO₂ 190.05 Cyclopentyl (saturated) Similar to cyclopentenyl analog but with reduced steric hindrance .
[4-(Cyclopentyloxy)phenyl]boronic acid 871830-02-3 C₁₁H₁₅BO₃ 206.05 Cyclopentyloxy (ether linkage) Enhanced solubility due to polar oxygen; used in targeted drug synthesis .
4-Methoxyphenylboronic acid 5720-07-0 C₇H₉BO₃ 151.96 Methoxy (electron-donating) Accelerates Suzuki couplings via electronic activation; common in OLED materials .
4-Formylphenylboronic acid 87199-17-5 C₇H₇BO₃ 149.94 Formyl (electron-withdrawing) High reactivity in aryl-aldehyde syntheses; toxic upon inhalation or skin contact .
4-(4-Fluorophenyl)phenylboronic acid 166328-16-1 C₁₂H₁₀BFO₂ 216.02 Bifluorophenyl Used in fluorinated drug candidates; moderate similarity (0.91) to cyclopentenyl analog .

Key Structural and Functional Insights:

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in 4-Methoxyphenylboronic acid) enhance boronic acid reactivity in cross-couplings by increasing electron density at the boron center .
  • Electron-withdrawing substituents (e.g., formyl in 4-Formylphenylboronic acid) may stabilize the boronate intermediate but require careful handling due to toxicity .

Saturated analogs (e.g., 4-Cyclopentylphenylboronic acid) exhibit marginally lower steric demand due to the absence of a double bond .

Safety Profiles :

  • 4-Formylphenylboronic acid poses significant hazards, including skin toxicity and respiratory irritation, necessitating stringent protective measures (gloves, respirators) .
  • Cyclopentenyl and cyclopentyl derivatives are generally handled with standard boronic acid precautions (gloves, lab coats) but lack specific toxicity data .

Applications in Synthesis :

  • Unsaturated boronic acids (e.g., cyclopentenyl) are valuable in synthesizing rigid, conjugated systems for materials science .
  • Fluorinated analogs (e.g., 4-(4-Fluorophenyl)phenylboronic acid) are critical in developing PET imaging agents and kinase inhibitors .

Biological Activity

4-Cyclopentenylphenylboronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a boronic acid derivative characterized by the presence of a cyclopentene ring attached to a phenyl group, with the boron atom bonded to a hydroxyl group. This structure allows for unique interactions with biological macromolecules, particularly proteins and enzymes.

Boronic acids , including this compound, are known to form reversible covalent complexes with various biomolecules. This property enables them to modulate enzymatic activities and receptor functions. The mechanism typically involves the interaction of the boron atom with diols present in biological systems, leading to alterations in protein conformation and activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenylboronic acid derivatives, including this compound. Research indicates that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.

  • Case Study : In vitro studies demonstrated that derivatives of phenylboronic acid exhibited significant antiproliferative effects against triple-negative breast cancer (TNBC) cell lines. For instance, compounds similar to this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics like chlorambucil .
  • Table 1: Antiproliferative Activity of Boronic Acid Derivatives
CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-4685.0Apoptosis induction
2-Fluoro-6-formylphenylboronic acidA27801.2Cell cycle arrest (G2/M)
ChlorambucilMDA-MB-46850.0DNA cross-linking

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The compound's boron atom can interact with hydroxyl groups on the enzyme's active site, leading to inhibition.

  • Research Findings : Studies have shown that boronic acids can effectively inhibit carboxylic ester hydrolases, which play critical roles in various physiological processes . The inhibition mechanism involves the formation of stable complexes that prevent substrate access to the active site.

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